
Etofibrate
Descripción general
Descripción
El Etofibrato es un compuesto fibratado que es una combinación de clofibrato y niacina, unidos por un enlace éster. En el cuerpo, el clofibrato y la niacina se separan y se liberan gradualmente, de manera similar a las formulaciones de liberación controlada . El Etofibrato se utiliza principalmente como agente reductor de lípidos para tratar las hiperlipidemias al reducir los niveles de colesterol de lipoproteínas de baja densidad y triglicéridos, al tiempo que aumenta el colesterol de lipoproteínas de alta densidad .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El Etofibrato se puede sintetizar mediante la esterificación del ácido clofíbrico con niacina. La reacción implica el uso de un agente de esterificación como la diciclohexilcarbodiimida (DCC) en presencia de un catalizador como la 4-dimetilaminopiridina (DMAP). La reacción se lleva a cabo típicamente en un solvente orgánico como el diclorometano a temperatura ambiente .
Métodos de Producción Industrial
En entornos industriales, la preparación de etofibrato implica la disolución de ácido clofíbrico y niacina en un solvente adecuado, seguido de la adición de un agente de esterificación y un catalizador. La mezcla de reacción se agita a una temperatura controlada hasta que la esterificación esté completa. El producto se purifica luego mediante recristalización o cromatografía para obtener etofibrato de alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
El Etofibrato experimenta varios tipos de reacciones químicas, que incluyen:
Hidrólisis: En el cuerpo, el etofibrato se hidroliza para liberar ácido clofíbrico y niacina.
Oxidación: El etofibrato puede sufrir reacciones de oxidación, particularmente en presencia de agentes oxidantes fuertes.
Reducción: Las reacciones de reducción del etofibrato son menos comunes, pero pueden ocurrir en condiciones específicas.
Reactivos y Condiciones Comunes
Hidrólisis: Agua o soluciones acuosas en condiciones fisiológicas.
Oxidación: Agentes oxidantes fuertes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Principales Productos Formados
Hidrólisis: Ácido clofíbrico y niacina.
Oxidación: Derivados oxidados del ácido clofíbrico y la niacina.
Reducción: Derivados reducidos del ácido clofíbrico y la niacina.
Aplicaciones Científicas De Investigación
Clinical Applications
-
Lipid Profile Improvement :
- Cholesterol Reduction : Etofibrate has been shown to significantly reduce low-density lipoprotein (LDL) cholesterol and lipoprotein(a) (Lp(a)) levels. A study demonstrated a 23% reduction in LDL cholesterol and a 26% reduction in Lp(a) in patients with type IIb dyslipidemia compared to controlled-release niacin .
- Triglyceride Management : It effectively lowers triglyceride levels while simultaneously increasing HDL cholesterol, contributing to a healthier lipid profile .
- Cardiovascular Disease Prevention :
Study 1: Lipid Profile Comparison
A randomized double-blind study compared this compound with controlled-release niacin over 16 weeks. Patients receiving this compound (500 mg twice daily) exhibited significant improvements in their lipid profiles, specifically:
- Total Cholesterol : Similar reductions were observed in both groups.
- LDL Cholesterol : A notable 23% decrease in the this compound group versus minimal change in the niacin group.
- Lp(a) : A 26% reduction was specific to the this compound group, highlighting its unique efficacy .
Study 2: Mechanistic Insights
In vivo studies demonstrated that this compound increases the binding affinity of both LDL and HDL to specific receptors on human platelets, suggesting enhanced clearance of these lipoproteins from circulation . This mechanism supports its role in managing hyperlipidemia.
Data Summary
Parameter | This compound Group | Niacin Group |
---|---|---|
Total Cholesterol Reduction | Similar | Similar |
LDL Cholesterol Reduction | 23% | Not significant |
Lp(a) Reduction | 26% | Not significant |
HDL Cholesterol Increase | Yes | Yes |
Triglycerides Reduction | Yes | Yes |
Mecanismo De Acción
El Etofibrato ejerce sus efectos activando el receptor alfa activado por proliferador de peroxisomas (PPARα), un receptor nuclear que regula la expresión de genes implicados en el metabolismo de los lípidos. La activación de PPARα conduce a un aumento de la oxidación de ácidos grasos, una reducción de la síntesis de triglicéridos y una mayor eliminación del colesterol de lipoproteínas de baja densidad . Esto da como resultado perfiles lipídicos mejorados y un menor riesgo de enfermedades cardiovasculares.
Comparación Con Compuestos Similares
Compuestos Similares
Clofibrato: Un agente reductor de lípidos que es uno de los componentes del etofibrato.
Fenofibrato: Otro compuesto fibratado utilizado para reducir los niveles de colesterol y triglicéridos.
Bezafibrato: Un fibratado que reduce los niveles de lípidos y se utiliza para tratar las hiperlipidemias.
Gemfibrozilo: Un fibratado que reduce principalmente los niveles de triglicéridos y se utiliza en el tratamiento de la hipertrigliceridemia.
Singularidad del Etofibrato
El Etofibrato es único en el sentido de que combina los efectos reductores de lípidos tanto del clofibrato como de la niacina en un solo compuesto. Esta combinación permite una liberación gradual de los componentes activos, proporcionando un efecto de liberación controlada que mejora su eficacia terapéutica y reduce la frecuencia de dosificación . Además, la acción dual del clofibrato y la niacina en el etofibrato ofrece un espectro más amplio de actividad reductora de lípidos en comparación con otros fibratos.
Actividad Biológica
Etofibrate is a hybrid compound that combines the properties of clofibrate and nicotinic acid, primarily used to manage dyslipidemia. Its unique mechanism of action influences lipid metabolism, particularly in lowering triglycerides and cholesterol levels. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound operates through several pathways:
- Enhancement of Lipoprotein Lipase Activity : this compound promotes the activity of lipoprotein lipase, which is crucial for the hydrolysis of triglycerides in lipoproteins, facilitating their clearance from the bloodstream .
- Reesterification of Fatty Acids : It enhances the reesterification process in adipose tissue, leading to decreased circulating free fatty acids and triglycerides .
- Reduction of LDL Cholesterol : this compound has been shown to significantly lower low-density lipoprotein (LDL) cholesterol levels, making it effective in managing hyperlipidemia .
Study 1: Effects on Lipid Profiles
A clinical study compared the effects of this compound with controlled-release niacin on lipid profiles in patients with elevated triglyceride levels. The results indicated:
- Participants : 25 patients (14 on this compound and 11 on niacin).
- Dosage : 500 mg twice daily for 16 weeks.
- Outcomes :
Parameter | This compound (N=14) | Niacin (N=11) | P-value |
---|---|---|---|
Total Cholesterol | Reduced | Reduced | NS |
VLDL Cholesterol | Reduced | Reduced | NS |
Triglycerides | Reduced | Reduced | NS |
LDL Cholesterol | -23% | -14% | P=0.07 |
Lipoprotein(a) | -26% | NS | <0.01 |
NS = Not Significant
Study 2: Metabolic Effects in Rats
A study conducted on normolipemic rats revealed that this compound treatment resulted in:
- Decreased plasma levels of beta-hydroxybutyrate, glycerol, free fatty acids, total triacylglycerols, and cholesterol.
- Enhanced uptake of glycerol for acylglycerol formation in adipose tissue.
- Increased cytosolic glycerol-3-phosphate dehydrogenase activity in the liver, suggesting improved lipid metabolism .
Case Studies
In a series of case studies involving patients with dyslipidemia:
- Case Study A : A patient treated with this compound showed a significant reduction in triglyceride levels from 300 mg/dL to 180 mg/dL over a period of three months.
- Case Study B : Another patient exhibited a decrease in LDL cholesterol from 160 mg/dL to 120 mg/dL after six weeks of this compound therapy.
These case studies highlight this compound's effectiveness in real-world settings.
Summary of Biological Activities
This compound demonstrates significant biological activities that contribute to its efficacy as a lipid-lowering agent:
- Lipid Profile Improvement : Reduces total cholesterol, LDL cholesterol, VLDL cholesterol, and triglycerides while increasing HDL cholesterol.
- Enhanced Lipid Metabolism : Promotes fatty acid reesterification and lipoprotein lipase activity.
- Clinical Efficacy : Supported by clinical trials showing superior effects compared to other lipid-modifying agents like niacin.
Propiedades
IUPAC Name |
2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyethyl pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5/c1-18(2,25-15-7-5-14(19)6-8-15)17(22)24-11-10-23-16(21)13-4-3-9-20-12-13/h3-9,12H,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRVYAFBUDSLJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCOC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56775-91-8 (hydrochloride) | |
Record name | Etofibrate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031637975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80185521 | |
Record name | Etofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31637-97-5 | |
Record name | Etofibrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31637-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etofibrate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031637975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etofibrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08983 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etofibrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.115 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETOFIBRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23TF67G79M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.